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Compound of Interest

Compound Name: Tafluprost ethyl amide

Cat. No.: B611117

A Note on Data Availability: Publicly available scientific literature and regulatory documents
contain extensive information on the pharmacokinetics and metabolism of Tafluprost, an
isopropyl ester prodrug of Tafluprost acid. However, specific, detailed quantitative data and
dedicated metabolism studies on its derivative, Tafluprost ethyl amide, are not readily
available in the public domain. This guide provides a comprehensive overview of the well-
documented pharmacokinetics and metabolism of Tafluprost, which is anticipated to share a
similar metabolic fate to Tafluprost ethyl amide, ultimately being converted to the active
metabolite, Tafluprost acid. General characteristics of ethyl amides of prostaglandins suggest
they may have increased lipid solubility, potentially enhancing tissue uptake. One publication
suggests that the molecular structure of Tafluprost ethyl amide has been optimized, which
could improve its corneal permeability and tissue affinity compared to Tafluprost, though
quantitative data to confirm this is not provided[1].

Introduction

Tafluprost is a fluorinated prostaglandin F2a analog used in the treatment of open-angle
glaucoma and ocular hypertension. It is an isopropyl ester prodrug that is rapidly hydrolyzed in
the eye to its biologically active metabolite, Tafluprost acid. Tafluprost ethyl amide is a
derivative of Tafluprost, also utilized in ophthalmic solutions for reducing intraocular pressure
and in cosmetic formulations for eyelash growth enhancement[1][2][3]. The primary mechanism
of action for reducing intraocular pressure is an increase in the uveoscleral outflow of aqueous
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humor, mediated by the selective agonist activity of Tafluprost acid on the prostanoid FP
receptor[4][5][6][7][8].

Pharmacokinetics

The pharmacokinetic profile of Tafluprost has been extensively studied in both animal models
and humans. Following topical ocular administration, Tafluprost is absorbed through the cornea
and undergoes rapid hydrolysis to Tafluprost acid.

Absorption

e Prodrug Absorption: Tafluprost, as an ester prodrug, is more lipophilic than its active acid
form, facilitating its absorption through the cornea[6][9].

e Rapid Conversion: Following absorption, it is quickly hydrolyzed by esterases in the cornea
to the pharmacologically active Tafluprost acid[4][6][9][10]. The intact prodrug is not detected
in the systemic circulation[11].

o Systemic Exposure: Systemic exposure to Tafluprost acid following ocular administration is
very low. In healthy volunteers receiving a 0.0015% Tafluprost ophthalmic solution, peak
plasma concentrations (Cmax) of Tafluprost acid are reached at a median time (Tmax) of 10
minutes[4][5][6][7][8]. Plasma concentrations are typically below the lower limit of
quantification (10 pg/mL) within 30 minutes of administration[5][6][7][12].

Distribution

o Ocular Distribution: In animal studies, the highest concentrations of radioactivity following
administration of radiolabeled Tafluprost were found in the cornea and conjunctiva[6]. High
concentrations were also observed in the iris, ciliary body, and aqueous humor[11].
Tafluprost acid was the primary radioactive component found in these ocular tissues for at
least 8 hours post-dose in rats[11].

e Plasma Protein Binding: The binding of Tafluprost acid to human serum albumin is high, at
over 99%[4].

« Distribution into Milk: Animal studies have shown that radiolabeled Tafluprost and/or its
metabolites are excreted in milk[7][8]. It is not known if this occurs in humans.
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Metabolism

The metabolism of Tafluprost is a two-step process initiated by the hydrolysis of the ester

prodrug, followed by systemic metabolism of the active Tafluprost acid.

Hydrolysis: Tafluprost is hydrolyzed by esterases, primarily in the cornea, to its active
metabolite, Tafluprost acid[4][6][9][10].

Systemic Metabolism: Tafluprost acid is further metabolized systemically via fatty acid [3-
oxidation and phase Il conjugation (glucuronidation)[4][5][6][8]. In vitro studies have indicated
that Tafluprost acid is not metabolized by major human cytochrome P450 (CYP450)
enzymes[4]. The primary metabolite identified after -oxidation is the 1,2,3,4-tetranor
Tafluprost acid[6].

EXxcretion

Route of Excretion: Studies in rats have shown that excretion occurs through both urine and
feces. There is a noted gender difference in rats, with males excreting a higher proportion in
feces due to greater biliary excretion (50% of the dose in males vs. 33% in females)[11]. In
male rats, the primary route of excretion was observed to be into the feces|[6].

Human Excretion Data: Formal studies evaluating the major routes of drug excretion in
humans have not been submitted to regulatory agencies[4].

Quantitative Pharmacokinetic Data

The following tables summarize the key quantitative pharmacokinetic parameters for Tafluprost

acid following the administration of a 0.0015% Tafluprost ophthalmic solution to healthy human

volunteers.

Table 1: Pharmacokinetic Parameters of Tafluprost Acid in Healthy Humans

Parameter Day 1 Day 8 Reference
Cmax (pg/mL) 26 27 51I7181[22]
Tmax (minutes) 10 (median) 10 (median) [41517118]
AUC (pg*min/mL) 394 432 [5][6][7][8]
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Table 2: Summary of ADME Properties of Tafluprost

ADME Parameter Finding Species Reference

) Rapid absorption
Absorption Humans, Rats [41elneonii]
through the cornea.

Ocular absorption of

radioactivity was Rats [O][11]
approximately 75%.
Highest
o concentrations in
Distribution Rats [6][11]
cornea and
conjunctiva.

>99% bound to

human serum In vitro [4]

albumin.
Hydrolyzed to

Metabolism Tafluprost acid in the Humans, Rats [41elneonii]
eye.

Tafluprost acid

undergoes B-oxidation

Humans [41[5](6][8]

and phase Il

conjugation.

Not metabolized by

major CYP450 In vitro [4]

enzymes.

) Excreted in urine and

Excretion Rats [6][11]
feces.

Biliary excretion: 50%

in males, 33% in Rats [11]

females.
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Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of
findings. Below are summaries of typical experimental protocols used in the study of Tafluprost
pharmacokinetics and metabolism.

In Vivo Pharmacokinetic Study in Humans

o Study Design: A typical study involves the administration of a single daily drop of 0.0015%
Tafluprost ophthalmic solution to healthy volunteers for a set period (e.g., 8 days)[4].

o Sample Collection: Blood samples are collected at predetermined time points before and
after drug administration on the first and last day of the study.

e Bioanalysis: Plasma concentrations of Tafluprost acid are quantified using a validated liquid
chromatography with tandem mass spectrometry (LC-MS/MS) method. The lower limit of
guantification for this method is typically around 10 pg/mL[4][5][7][12].

o Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are
calculated from the plasma concentration-time data.

In Vivo Disposition and Metabolism Study in Rats

o Study Design: A single ocular dose of 0.005% [3H]-Tafluprost ophthalmic solution is
administered to rats[11].

o Sample Collection: Plasma, ocular tissues, and excreta (urine and feces) are collected at
various time points up to 24 hours post-dose.

o Radioactivity Measurement: The total radioactivity in the collected samples is measured by
liquid scintillation counting.

o Metabolite Profiling: Samples are analyzed by radio-high-performance liquid chromatography
(radio-HPLC) to separate and identify the parent drug and its metabolites[11].

In Vitro Metabolism Study
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o System: Cryopreserved human hepatocytes or human recombinant CYP450 enzymes are
used[4].

« Incubation: Tafluprost or Tafluprost acid is incubated with the in vitro system.

e Analysis: The samples are analyzed by LC-MS to identify potential metabolites. This helps to
determine the metabolic pathways and the enzymes involved[4].
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Caption: Metabolic pathway of Tafluprost.
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Caption: Experimental workflow for a human pharmacokinetic study of Tafluprost.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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